molecular formula C7H4IN B1295488 3-Iodobenzonitrile CAS No. 69113-59-3

3-Iodobenzonitrile

Cat. No. B1295488
CAS RN: 69113-59-3
M. Wt: 229.02 g/mol
InChI Key: BGARPMGQRREXLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzonitriles, including 3-iodobenzonitrile analogs, can be achieved through various methods. For instance, 2-iodobenzonitrile derivatives undergo palladium(0)-catalyzed annulation reactions to form 2,3-diarylindenones and polycyclic aromatic ketones . Another example is the two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles, which involves palladium-catalyzed arylation followed by acidic deprotection/cyclization . Additionally, the halodeboronation of aryl boronic acids has been demonstrated as a method to synthesize halogenated benzonitriles such as 2-bromo-3-fluorobenzonitrile .

Molecular Structure Analysis

The molecular structure of halogenated benzonitriles can be significantly affected by the presence of electron-withdrawing groups such as nitro groups. For example, the molecular structure of 2- and 3-nitrobenzonitrile has been studied using rotational spectroscopy, revealing how electron-withdrawing substituents affect each other depending on their positions on the phenyl ring . These structural insights are crucial for understanding the reactivity and properties of such compounds.

Chemical Reactions Analysis

Halogenated benzonitriles participate in various chemical reactions. An iodine-catalyzed synthesis of o-ureidobenzonitriles from o-aminobenzamides and isothiocyanates has been reported, showcasing the versatility of halogenated benzonitriles in forming new compounds . The conversion of hydroxybenzonitriles into oxyanions followed by IR spectra and computational calculations also provides insight into the reactivity of such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzonitriles are influenced by their molecular structure. For instance, the presence of strong electron-withdrawing substituents like nitro groups can lead to large dipole moments, as seen in 2- and 3-nitrobenzonitrile . The conversion of hydroxybenzonitriles into oxyanions results in significant changes in the IR spectra and structural parameters, indicating changes in the electronic properties of these molecules . Co-crystallization studies of compounds like 3,5-dinitrobenzamide and 3,5-dinitrobenzonitrile reveal how hydrogen bonding and molecular interactions can affect the assembly and properties of the resulting crystals .

Scientific Research Applications

Synthesis and Chemical Reactions

3-Iodobenzonitrile and its derivatives are used in various chemical syntheses. For instance, they undergo palladium(0)-catalyzed annulation with diarylacetylenes or bicyclic alkenes, producing 2,3-diarylindenones and polycyclic aromatic ketones. This process represents a notable example of organopalladium addition to the carbon-nitrogen triple bond in a nitrile, showing compatibility with several functional groups (Pletnev, Tian, & Larock, 2002).

Crystal Structure and Halogen Bonding

Studies on the crystal packing of iodo-substituted benzonitriles, including 3-Iodobenzonitrile, have been conducted to understand the influence of iodine on crystal structures. These studies include ab initio density functional calculations to assess the energetic situation and dipole moments of the molecules (Merz, 2006). Additionally, the crystal structure of 4-Iodobenzonitrile has been examined under pressure, showing its robustness and indicating the strength of the halogen bond in the structure (Giordano et al., 2019).

Safety And Hazards

3-Iodobenzonitrile is toxic if swallowed, harmful in contact with skin, and harmful if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment is recommended when handling this chemical .

properties

IUPAC Name

3-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4IN/c8-7-3-1-2-6(4-7)5-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGARPMGQRREXLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20219177
Record name 3-Iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20219177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodobenzonitrile

CAS RN

69113-59-3
Record name 3-Iodobenzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069113593
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Record name 3-Iodobenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodobenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
201
Citations
MV Chernysheva, M Bulatova, X Ding… - Crystal Growth & …, 2020 - ACS Publications
… Finally, the third group is represented by compounds having iodine in a meta position: namely, 3-iodobenzonitrile (8) and 3-iodophenol (14). The V S,max value for iodine in the …
Number of citations: 27 pubs.acs.org
R Lines, VD Parker - Acta Chem. Scand. B, 1980 - researchgate.net
RESULTS The iodinations were performed in a divided cell using a platinum anode in a solvent mixture consisting of TFA (10%) and either dichloromethane or 1, 2-dichloroethane. A …
Number of citations: 32 www.researchgate.net
IM Rocha, MDMCR da Silva, MAVR da Silva - The Journal of Chemical …, 2013 - Elsevier
… , this value does not become similar to 3-iodobenzonitrile. This can be a result of a certain degree of degeneracy on the crystal structure of 3-iodobenzonitrile, as can be verified by the …
Number of citations: 6 www.sciencedirect.com
PSH Wong, S Ma, RG Cooks - Analytical chemistry, 1996 - ACS Publications
… The IE of 3-iodobenzonitrile was determined by using the data in Figure 2; this … 3-iodobenzonitrile to that of benzene was found to be −0.90 ± 0.15. Therefore, the IE of 3-iodobenzonitrile …
Number of citations: 38 pubs.acs.org
PE Davies - Journal of Labelled Compounds and …, 1984 - Wiley Online Library
… Synthesis of 3-iodobenzonitrile (1x1 was as indicated in Fig, 5. CuCN was made fresh and dried in vacuo. repeated several times with [ 14 of 0.733-0.762 mCi/mmol from [ …
G Vaidyanathan, DJ Affleck… - Journal of medicinal …, 1994 - ACS Publications
… Three hundred and eighty two milligrams (1.55 mmol)of 4-fluoro3-iodobenzonitrile was added to a dry, two-necked flask fitted with a reflux condenser and septa. To this, under argon …
Number of citations: 60 pubs.acs.org
B Seo, YG Kim, PH Lee - Organic letters, 2016 - ACS Publications
… Cyclization with 4-bromobenzonitrile (2f) and 3-iodobenzonitrile (2g) gave the isothiazoles 3af and 3ag, respectively, in quantitative yields. Transannulation with a benzonitrile (2h) …
Number of citations: 41 pubs.acs.org
Y Yabe, T Maegawa, Y Monguchi, H Sajiki - Tetrahedron, 2010 - Elsevier
An efficient ligand-free Stille coupling reaction catalyzed by palladium on charcoal was developed. Tetraphenyltin was reacted with a variety of aryl halides including aryl chlorides …
Number of citations: 54 www.sciencedirect.com
G Schäfer, A Merot, T Fleischer - Organic Process Research & …, 2022 - ACS Publications
… The final scale-up campaign started from 2.0 kg of commercially available 4-amino-3-iodobenzonitrile (11) (Scheme 6). Acetylation was performed by dosing an excess of Ac 2 O (5.0 …
Number of citations: 2 pubs.acs.org
L Anthore‐Dalion, AD Benischke, B Wei… - Angewandte Chemie …, 2019 - Wiley Online Library
… More sensitive groups such as nitriles and tert-butyl esters were also tolerated as exemplified by the reaction of 3-iodobenzonitrile (4 g), 4-iodobenzonitrile (4 h), and t-butyl 4-…
Number of citations: 23 onlinelibrary.wiley.com

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